N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide -

N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide

Catalog Number: EVT-5593634
CAS Number:
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sah 58-035

    Compound Description: Sah 58-035, chemically known as 3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide, is a well-known inhibitor of acyl-cholesterolacyl-transferase (ACAT). This enzyme plays a crucial role in cholesterol esterification, making Sah 58-035 relevant in atherosclerosis research [, , ]. Interestingly, studies have shown that Sah 58-035 also exhibits agonistic activity toward estrogen receptors (ERα and ERβ), indicating a potential for dual-action drugs targeting both ACAT and ER modulation [].

    Relevance: While Sah 58-035 doesn't share the core diamide structure of N-(4-Bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide, its significance lies in its structural similarity to Tamoxifen []. This connection is crucial because Tamoxifen, a known ACAT inhibitor and estrogen receptor modulator, bears a close structural resemblance to the target compound, making Sah 58-035 indirectly relevant to understanding potential activities of N-(4-Bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide.

Tamoxifen

    Compound Description: Tamoxifen, a selective estrogen receptor modulator (SERM), is widely used in breast cancer treatment and prevention []. Beyond its established role in oncology, Tamoxifen has demonstrated atheroprotective effects by potentially inhibiting ACAT and hindering the formation of foam cells, a key event in the development of atheromatous plaques [].

    Relevance: Tamoxifen's structure is deemed similar to both Sah 58-035 and N-(4-Bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide. The shared structural motif across these compounds hints at the possibility of the target compound possessing ACAT inhibitory activity and/or interactions with estrogen receptors, similar to Tamoxifen. This structural link makes Tamoxifen a crucial point of reference for further investigations into the biological profile of N-(4-Bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide [].

N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide

    Compound Description: This compound features a quinoline system, a morpholine ring, and a phenyl ring, with various substituents []. The crystal structure reveals intramolecular hydrogen bonding and stabilization through weak C—H⋯O hydrogen bonding and C—H⋯π interactions [].

2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol

    Compound Description: This compound is a Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and 1-phenylethylamine []. Notably, it adopts a trans configuration around the imine (C=N) bond, stabilized by an intramolecular O—H—N hydrogen bond [].

    Compound Description: This compound is a significant intermediate in the production of FXa inhibitors []. The compound's stereochemistry is crucial for its activity.

N-[1-(β-hydroxy β-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide (F-7302)

    Compound Description: F-7302 is a potent narcotic analgesic. Tritium-labeled studies have demonstrated its high affinity and specificity for opiate receptors in the mouse brain [].

Properties

Product Name

N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide

IUPAC Name

N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)oxamide

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C17H17BrN2O2/c1-11-10-14(8-9-15(11)18)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22)

InChI Key

IQLZNMZJKWGMME-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.